5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride
Description
5-(Aminomethyl)-N-methylfuran-2-carboxamide hydrochloride is a heterocyclic compound featuring a furan ring substituted with an aminomethyl group at the 5-position and an N-methyl carboxamide group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound shares functional group similarities with several bioactive molecules, including kinase inhibitors and enzyme-targeting agents.
Properties
CAS No. |
1269053-73-7 |
|---|---|
Molecular Formula |
C7H11ClN2O2 |
Molecular Weight |
190.6 |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
The most widely documented method involves a three-step sequence: Boc protection of the primary amine, amide coupling , and acidic deprotection to form the hydrochloride salt.
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Boc Protection :
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Starting Material : 5-(Aminomethyl)furan-2-carboxylic acid.
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Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA).
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Conditions : Stirred in tetrahydrofuran (THF) at 0°C for 1 hour, then room temperature for 12 hours.
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Intermediate : 5-(((tert-Butoxycarbonyl)amino)methyl)furan-2-carboxylic acid.
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Amide Coupling :
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Activation : The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
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Nucleophile : Methylamine (40% aqueous solution).
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Conditions : Reacted in dichloromethane (DCM) at 0°C for 2 hours, followed by stirring at room temperature for 24 hours.
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Intermediate : tert-Butyl ((5-(methylcarbamoyl)furan-2-yl)methyl)carbamate.
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Deprotection and Salt Formation :
Table 1: Reaction Conditions for Route 1
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Boc Protection | Boc anhydride, TEA | THF | 0°C → RT | 12 | 92 |
| Amide Coupling | EDCl, HOBt, methylamine | DCM | 0°C → RT | 24 | 85 |
| Deprotection | HCl (4M in dioxane) | Dioxane | RT | 3 | 78 |
Synthetic Route 2: Reductive Amination
Methodology
An alternative approach employs reductive amination to introduce the methylamine group directly onto a furan-carbaldehyde precursor.
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Aldehyde Preparation :
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Starting Material : 5-Formylfuran-2-carboxylic acid.
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Methylamine Addition : Reacted with methylamine hydrochloride in methanol at 50°C for 6 hours.
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Intermediate : 5-((Methylimino)methyl)furan-2-carboxylic acid.
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Reduction :
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Hydrochloride Salt Formation :
Table 2: Reaction Conditions for Route 2
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aldehyde Preparation | Methylamine hydrochloride | Methanol | 50°C | 6 | 88 |
| Reduction | NaBH3CN, acetic acid | Methanol | RT | 12 | 75 |
| Salt Formation | HCl gas | Ethyl acetate | RT | 1 | 70 |
Reaction Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
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Lowering the temperature during Boc protection to −20°C minimizes side reactions, improving yield to 95%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production
Continuous Flow Reactor
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Advantages : Enhanced heat transfer and reduced reaction time.
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Parameters :
Challenges and Mitigation
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Mechanism : Protonation of the carbonyl oxygen in acidic conditions accelerates nucleophilic attack by water. In basic media, hydroxide ions directly attack the electrophilic carbonyl carbon .
Nucleophilic Substitution at the Aminomethyl Group
The protonated amine (-NH₃⁺) participates in substitution reactions with electrophiles:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triphosgene (CCl₃O)₃ | DCM, RT, 6 hr | Urea-linked furan derivative | 88% | |
| Acetyl chloride | Et₃N, THF, 0°C → RT | N-Acetylated derivative | 92% |
Key Observation : Steric hindrance from the N-methyl group reduces reactivity compared to unsubstituted amines .
Oxidation of the Furan Ring
The electron-rich furan ring undergoes oxidative cleavage:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 25°C, 24 hr | Maleic acid derivatives | 68% | |
| O₂/α-MnO₂ catalyst | Air, 60°C, 12 hr | Partially oxidized furan lactone | 54% |
Mechanistic Insight : α-MnO₂ stabilizes radical intermediates during oxidation, enhancing selectivity .
Salt Metathesis
The hydrochloride counterion can be exchanged:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1 M) | H₂O, RT, 1 hr | Free base (5-(aminomethyl)-N-methylfuran-2-carboxamide) | 95% | |
| AgNO₃ (0.5 M) | EtOH, 40°C, 2 hr | Silver-carboxamide complex | 81% |
Condensation Reactions
The primary amine forms Schiff bases and ureas:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | MeOH, RT, 12 hr | Imine derivative | 78% | |
| Phenyl isocyanate | DMF, 60°C, 4 hr | Symmetrical urea | 85% |
Structural Impact : Urea derivatives show enhanced SIRT2 inhibitory activity (IC₅₀ = 2.47 μM vs. 17.75 μM for AGK2) .
Comparative Reactivity Analysis
| Functional Group | Reactivity Trend | Key Influencing Factor |
|---|---|---|
| Carboxamide | Hydrolysis > Reduction | Electron-withdrawing effect of N-methyl group |
| Aminomethyl | Substitution > Oxidation | Steric protection by furan ring |
| Furan ring | Oxidation > Electrophilic substitution | Electron density distribution |
Stability Considerations
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Thermal Stability : Decomposes above 200°C without melting.
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pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs in strongly acidic/basic conditions .
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to organocatalysis. Experimental data from controlled studies validate its predictable reactivity profile under diverse conditions.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical modifications.
Biology
- Antimicrobial Properties : Preliminary studies indicate that 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride exhibits antibacterial activity, making it a candidate for developing new antimicrobial agents. Its interaction with bacterial enzymes could provide insights into new therapeutic pathways.
Medicine
- Pharmaceutical Intermediate : Ongoing research is focused on its potential as an intermediate in drug development, particularly in creating compounds that target specific biological pathways.
Industry
- Polymer Production : The compound is utilized in the production of polymers and materials with tailored properties, enhancing the performance of industrial products.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |
| Biology | Antimicrobial activity | Development of new antibiotics |
| Medicine | Pharmaceutical intermediate | New drug formulations targeting specific diseases |
| Industry | Polymer production | Enhanced material properties |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, supporting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Treatment
Research exploring the use of this compound in photodynamic therapy demonstrated its ability to enhance fluorescence imaging in bladder cancer detection. This application highlights its utility in clinical settings for early diagnosis.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Heterocyclic Ring Variations
The following table highlights key structural and functional differences between the compound and its analogs:
Key Observations:
- Heterocyclic Ring Substitution : Replacing the furan ring with thiophene (as in the thiophene-2-carbonitrile analog) introduces sulfur, which may alter electronic properties and bioavailability .
- Functional Group Impact: The hydroxamic acid group in N-Hydroxy-5-methylfuran-2-carboximidamide HCl () confers metal-chelating ability, making it a candidate for metalloprotease inhibition .
- Substituent Effects : Bulky groups like the chlorophenyl and sulfone in ’s compound increase molecular weight and complexity, likely improving target specificity but reducing solubility.
Pharmacological and Biochemical Relevance
- Kinase Inhibitors : The N-methyl carboxamide moiety in the main compound is structurally analogous to pexidartinib hydrochloride (), a kinase inhibitor used in TGCT treatment. However, pexidartinib’s pyrrolopyridine and trifluoromethylpyridine groups confer higher selectivity for CSF1R kinase .
- Enzyme Targeting: Ranitidine-related compounds () share the furan-aminomethyl scaffold but incorporate dimethylamino and thioether groups, emphasizing the role of substituents in modulating histamine H2 receptor affinity.
- Imaging Applications: The 2-fluorophenol derivative () could serve as a precursor for radiolabeled probes (e.g., fluorine-18 PET tracers) due to its aromatic fluorine .
Physicochemical Properties
- Solubility: Hydrochloride salts generally improve aqueous solubility.
- Stability : The hydroxamic acid group () is prone to hydrolysis under acidic conditions, whereas the carboxamide group in the main compound offers greater stability.
Biological Activity
5-(Aminomethyl)-N-methylfuran-2-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₇H₈ClN₃O and a molecular weight of approximately 190.63 g/mol. Its structure features a furan ring, an amine group, and a methyl group, which contribute to its distinct chemical properties and reactivity.
This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. The precise pathways involved can vary based on the biological context in which the compound is applied.
Antimicrobial Activity
Research indicates that this compound possesses antibacterial properties , making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that it may inhibit bacterial growth by interacting with bacterial enzymes or receptors, potentially disrupting metabolic processes.
Anticancer Potential
The compound has also been explored for its anticancer properties . In vitro studies have demonstrated its ability to inhibit tumor cell growth. For instance, compounds structurally related to this compound have shown promising results in inhibiting Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells . Such inhibition could lead to increased apoptosis in tumor cells, providing a potential therapeutic avenue for cancer treatment.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- In Vivo Efficacy : In experiments involving SCID mice bearing H146 xenograft tumors, compounds similar to this compound were administered at maximum tolerated doses (MTD). These studies showed significant tumor regression and robust induction of apoptosis markers such as PARP and caspase-3 .
- Structure-Activity Relationship (SAR) : Optimization efforts have focused on enhancing the binding affinity of related compounds to Bcl-2/Bcl-xL proteins. These modifications have resulted in improved potency against various cancer cell lines, suggesting that similar strategies could enhance the efficacy of this compound .
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth; potential for new antimicrobial agents. |
| Anticancer | Induces apoptosis in tumor cells; inhibits key proteins involved in cancer cell survival. |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Understanding its interactions with biological systems will be crucial for developing effective therapeutic applications. Future studies should focus on:
- Detailed Mechanistic Studies : Investigating specific molecular interactions and pathways affected by the compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.
Q & A
Q. What are the recommended synthetic routes for 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride?
- Methodological Answer: The synthesis of this compound can be adapted from analogous furan-carboxamide derivatives. A typical approach involves:
Aminomethylation: Reacting a furan-2-carboxamide precursor with a protected aminomethyl group (e.g., via reductive amination or nucleophilic substitution).
Hydrochloride Salt Formation: Treating the freebase with hydrochloric acid in a polar solvent (e.g., ethanol or water) under controlled pH.
Purification often includes recrystallization from ethanol/water mixtures or column chromatography. Reaction conditions (e.g., temperature, catalyst) should be optimized to avoid side reactions, such as over-alkylation or decomposition .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer: Based on structurally similar compounds (e.g., GHS Category 4 oral toxicity, skin/eye irritation):
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
- Emergency Protocols: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Maintain a neutralization kit (e.g., activated carbon for spills) .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. Which analytical techniques confirm the compound’s purity and structural integrity?
- Methodological Answer:
- HPLC (High-Performance Liquid Chromatography): Quantify purity using a C18 column with UV detection at 254 nm.
- NMR Spectroscopy: Confirm the aminomethyl and methyl groups via -NMR (δ 2.8–3.2 ppm for N–CH, δ 3.5–4.0 ppm for –CHNH) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify the molecular ion peak [M+H].
Advanced Research Questions
Q. How can computational models optimize the synthesis of this compound?
- Methodological Answer: Utilize quantum chemical calculations (e.g., DFT) to:
Predict Reaction Pathways: Identify intermediates and transition states to minimize side products.
Optimize Conditions: Screen solvents, catalysts, and temperatures using COSMO-RS or machine learning models (e.g., ICReDD’s reaction path search methods) .
Example workflow:
- Run Gaussian or ORCA simulations to model aminomethylation energetics.
- Validate predictions with small-scale experiments (e.g., 0.1 mmol trials).
Q. How should researchers resolve contradictory spectral data during structural confirmation?
- Methodological Answer:
- Cross-Validation: Combine -NMR, 2D-COSY, and HSQC to assign overlapping signals (e.g., distinguishing –CHNH from solvent residues).
- Isotopic Labeling: Synthesize a deuterated analog to isolate specific proton environments.
- X-ray Crystallography: If crystalline, compare experimental vs. computed (Mercury/CCDC) crystal structures .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer:
- Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control Experiments: Validate assays using known agonists/antagonists (e.g., for receptor-binding studies).
- Meta-Analysis: Use tools like RevMan to statistically harmonize data from disparate studies, adjusting for variables (e.g., cell line, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
